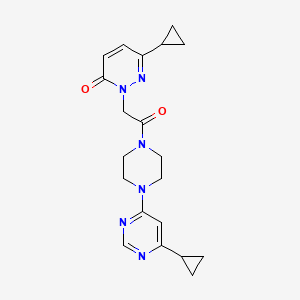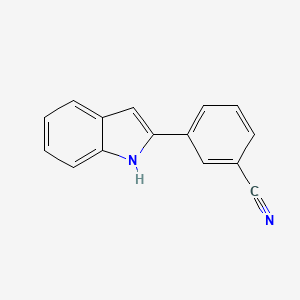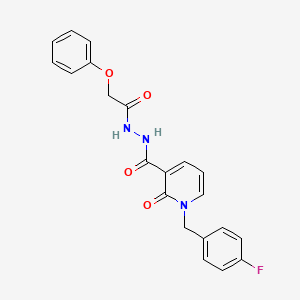
3-chloro-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are used in various fields such as medicine, agriculture, and industrial applications due to their diverse biological activities .
Synthesis Analysis
The synthesis of triazole derivatives generally involves the reaction of an azide with an alkyne, a process known as click chemistry . The reaction is highly selective and efficient, producing 1,2,3-triazoles .Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The specific structure of “3-chloro-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole” would include additional functional groups attached to this basic ring structure .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the carbon between the two nitrogens . The specific reactions would depend on the substituents present on the triazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound would depend on its exact structure. Factors influencing these properties could include the nature and position of substituents on the triazole ring .Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazoles, including derivatives like "3-chloro-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole," have been extensively studied for their potential in drug development due to their broad range of biological activities. The research highlights the importance of triazoles in preparing new drugs with diverse biological activities, such as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility in structural variations of triazoles allows for the exploration of novel therapeutic agents against various diseases, including neglected diseases and those caused by drug-resistant bacteria. The challenge remains to develop efficient, green chemistry-based synthesis methods for these compounds to address global health issues effectively (Ferreira et al., 2013).
Synthetic Routes and Environmental Sustainability
Research on synthetic routes for 1,4-disubstituted 1,2,3-triazoles underscores the importance of finding eco-friendly and efficient methods for triazole synthesis. The azide-alkyne cycloaddition reaction, a key step in triazole synthesis, has been improved with the use of eco-friendly catalysts and conditions, highlighting the shift towards sustainable chemistry. This approach not only facilitates the development of new triazole-based drugs but also aligns with environmental sustainability goals, offering a path to synthesize biologically active compounds with reduced environmental impact (de Souza et al., 2019).
Physico-chemical Properties and Applications
The investigation into the physico-chemical properties and applications of 1,2,4-triazole derivatives reveals their widespread use beyond pharmaceuticals. These derivatives are utilized in optical materials, photosensitizers, antioxidants, fuel additives, and as corrosion inhibitors in various industries. This research underscores the multifunctionality of triazole derivatives, demonstrating their significance in fields ranging from engineering and metallurgy to agriculture, further proving the versatility of triazole chemistry (Parchenko, 2019).
Corrosion Inhibition
Triazole derivatives, including those similar in structure to "3-chloro-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole," have been identified as effective corrosion inhibitors for metal surfaces. This application is particularly relevant in industries where metal corrosion can lead to significant economic losses and safety concerns. The ability of triazole compounds to form protective layers on metals and alloys, safeguarding them from corrosive environments, is a critical area of application that combines materials science with organic chemistry (Hrimla et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-1-(methoxymethyl)-5-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O/c1-4-7-5(6)8-9(4)3-10-2/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFECWIRFYKKVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2999296.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-2,3-dihydro-1,4-benzodioxin-6-ylacetamide](/img/structure/B2999298.png)
![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2999300.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2999304.png)
![N-ethyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2999305.png)



![N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2999309.png)


![4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2999315.png)